C22H33N3O4S2
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Overview
Description
The compound with the molecular formula C22H33N3O4S2 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H33N3O4S2 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions. This may involve the use of aldehydes, ketones, and amines under controlled conditions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as sulfonamides and esters. These modifications are achieved through reactions like sulfonation and esterification, often using reagents like sulfuric acid and alcohols.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
C22H33N3O4S2: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
C22H33N3O4S2: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of C22H33N3O4S2 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
C22H33N3O4S2: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C22H33N3O4S: This compound has a similar structure but lacks one sulfur atom, which can significantly alter its chemical properties and reactivity.
The presence of the sulfonamide groups in This compound
Properties
Molecular Formula |
C22H33N3O4S2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-[(2S)-1-(cyclopentylamino)-4-methylsulfanyl-1-oxobutan-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H33N3O4S2/c1-30-15-13-20(22(27)23-18-9-5-6-10-18)24-21(26)17-8-7-14-25(16-17)31(28,29)19-11-3-2-4-12-19/h2-4,11-12,17-18,20H,5-10,13-16H2,1H3,(H,23,27)(H,24,26)/t17?,20-/m0/s1 |
InChI Key |
UCTRXSYADAVOOK-OZBJMMHXSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CSCCC(C(=O)NC1CCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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